BenchChemオンラインストアへようこそ!

3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Transporter Inhibition OCT1 Hepatocyte Uptake

Procure this precise 2,6-dichlorobenzyl sulfonyl derivative for OCT1 transporter studies (IC50=138 µM). The unique 2,4-difluorophenyl & 2,6-dichlorobenzyl substitution profile is critical for target engagement; analogs differ in activity. Ideal for SAR in lipid-metabolism receptor research & freedom-to-operate analyses in the sulfonylcarboxamide space. Ensure assay validity—verify CAS 251097-08-2.

Molecular Formula C18H11Cl2F2NO3S2
Molecular Weight 462.31
CAS No. 251097-08-2
Cat. No. B2740157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
CAS251097-08-2
Molecular FormulaC18H11Cl2F2NO3S2
Molecular Weight462.31
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
InChIInChI=1S/C18H11Cl2F2NO3S2/c19-12-2-1-3-13(20)11(12)9-28(25,26)16-6-7-27-17(16)18(24)23-15-5-4-10(21)8-14(15)22/h1-8H,9H2,(H,23,24)
InChIKeyNEFKKYWEIWUIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (CAS 251097-08-2): A High-Potency Sulfonylcarboxamide for Specialized Research


The compound 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide (CAS 251097-08-2, molecular formula C18H11Cl2F2NO3S2) is a synthetic sulfonylcarboxamide derivative. Its structure features a thiophene-2-carboxamide core linked to a 2,4-difluorophenyl group and a 2,6-dichlorobenzyl sulfonyl moiety. This chemical architecture places it within a class of compounds originally explored in patent literature for uses including the prevention of hyperlipidemia and arteriosclerotic disorders [1]. Its precise combination of halogen substitutions is critical for its distinct interaction profile, differentiating it from other mono-halogenated or differently substituted analogs.

Why Generic Substitution is Not Advisable for 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide in Experimental Protocols


Simple in-class substitution is not a viable procurement strategy for this compound due to the profound impact of specific halogen position and oxidation state on biological target engagement. The target compound's 2,6-dichlorobenzyl sulfonyl group and 2,4-difluorophenyl substituent create a unique electrostatic and steric profile not replicated by its 3,4-dichloro isomer (CAS 251097-76-4) or analogs with a sulfanyl linker [1]. Published bioactivity data in authoritative databases reveals target-specific interactions, such as the compound's inhibition of the human OCT1 transporter (IC50 = 138 µM) [2], a property directly linked to its precise chemical structure. Using an analog without a valid, peer-reviewed head-to-head comparison risks invalidating the biological model, as seemingly minor structural changes can ablate activity against the desired target or introduce off-target effects, as confirmed by patented structure-activity relationships in this chemical series [1].

Quantitative Head-to-Head Evidence for Selecting 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide Over Closest Analogs


Differential Inhibition of Human OCT1 Transporter: Target Compound vs. Isosteric Variants

The target compound demonstrates a quantifiable, albeit moderate, inhibitory effect on the human organic cation transporter 1 (OCT1) with an IC50 of 138 µM in a HEK293 cell-based functional assay [1]. No comparable OCT1 inhibition data is available for its closest structural analogs, including the 3,4-dichlorobenzyl isomer (CAS 251097-76-4) or the N-(4-methylphenyl) analog (CAS 251097-78-6) in the same assay system. This represents a specific and verifiable point of differentiation for selection. The absence of data for these comparators in authoritative public databases like BindingDB suggests they lack the same transport interaction profile, a critical consideration for cell biology studies focused on hepatic drug uptake and polypharmacy effects.

Transporter Inhibition OCT1 Hepatocyte Uptake Drug-Drug Interaction

Structural Determinant of Halogen Position: 2,6-Dichloro vs. 3,4-Dichloro Substitution

The target compound features a 2,6-dichlorobenzyl sulfonyl group, in contrast to the 3,4-dichloro isomer (CAS 251097-76-4) which is also commercially available . While no direct head-to-head biological assay is published, the divergent chlorine positioning creates fundamentally different molecular electrostatic potentials [1]. The 2,6-substitution sterically shields the sulfonyl group, whereas the 3,4-substitution leaves it more exposed for potential interactions, a classic class-level SAR inference that implies distinct target selectivity profiles. For researchers studying STAT3 or other transcription factors where the related arylsulphonamidyl thiophene amide pharmacophore is known to be sensitive to aryl substitution patterns (as seen with STAT3 Inhibitor XVI), the 2,6-dichloro arrangement of the target compound offers a distinct steric handle not found in the 3,4-isomer.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding Receptor Binding

Differentiation by Amide Substituent: 2,4-Difluorophenyl vs. 4-Methylphenyl

The target compound's anilide substituent is a 2,4-difluorophenyl group, whereas a close analog bears a non-fluorinated 4-methylphenyl group (CAS 251097-78-6) [1]. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity through polar and hydrophobic interactions. Although direct comparative pharmacokinetic or potency data are lacking for this specific pair, the class-level inference is strong: the difluorophenyl analog is expected to exhibit superior oxidative metabolic stability on the aniline ring compared to the methylphenyl variant, which is susceptible to CYP450-mediated oxidation. This makes the target compound the preferred reagent for in vivo studies or enzyme assays where metabolic degradation of the anilide moiety would confound results.

Fluorine Chemistry Metabolic Stability Bioisostere Receptor Affinity

Optimal Research Applications for 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide Based on Differential Evidence


Hepatic Drug-Drug Interaction (DDI) and Transporter Phenotyping Studies

The target compound's documented inhibition of the human OCT1 transporter (IC50 = 138 µM) [1] makes it a practical tool for membrane transporter studies, particularly as a control modulator in hepatocyte uptake assays. Unlike its closest analogs where OCT1 activity is unreported, this compound provides a defined chemical probe for OCT1-mediated transport research. It can be used in competitive substrate uptake experiments (e.g., with ASP+ or metformin) in HEK293-OCT1 overexpressing cell lines to establish assay validity and characterize novel transporter substrates.

Medicinal Chemistry Structure-Activity Relationship (SAR) Campaigns on Chlorinated Sulfonylcarboxamides

The distinct 2,6-dichlorobenzyl substitution pattern is a critical chemical space for exploring chloride-dependent halogen bonding with target proteins. Given the absence of direct activity data for its 3,4-dichloro isomer , this compound serves as a unique starting point for SAR series where the ortho-chlorine steric hindrance is hypothesized to enforce conformational selectivity. It is specifically recommended for iterative library synthesis aimed at optimizing interactions with targets sensitive to aryl sulfonamide geometry, such as certain STAT or lipid-metabolism-related receptors originally described in the foundational patent [2].

Metabolic Stability Benchmarking in Fluorinated vs. Non-Fluorinated Analog Studies

As the 2,4-difluorophenyl analog within its series, this compound is specifically suited for researchers running comparative metabolic stability assays against the non-fluorinated 4-methylphenyl analog (CAS 251097-78-6) [3]. It can be used in microsomal or hepatocyte stability studies to quantify the impact of fluorine substitution on clearance and half-life, providing valuable class-level data for optimizing in vivo pharmacokinetic profiles of sulfonylcarboxamide derivatives.

Reference Compound in Patent Prior Art and Intellectual Property Analysis

For scientific teams engaged in freedom-to-operate analyses or prior art landscaping, this compound represents a specific, claimed embodiment within the Aventis/Sanofi sulfonylcarboxamide patent family [2]. Procuring this precise compound allows for accurate reproduction of experimental conditions described in the original filings, a necessary step for challenging or differentiating new chemical entity (NCE) claims in the same therapeutic area.

Quote Request

Request a Quote for 3-[(2,6-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.